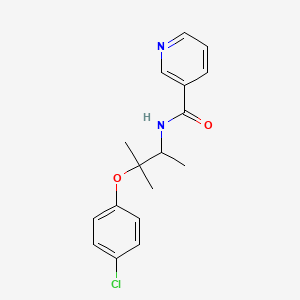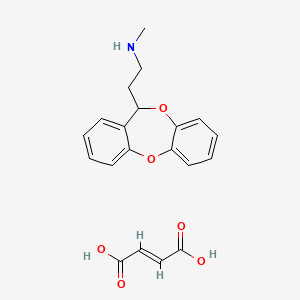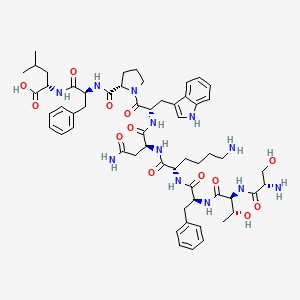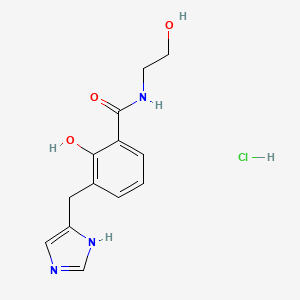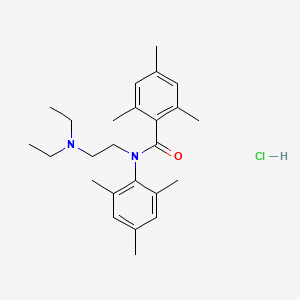
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CO2CH3)2. It is a blue to blue-green crystalline solid that is soluble in water and alcohol. This compound is commonly used in various biochemical applications, including DNA extraction and as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.
Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .
化学反应分析
Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.
Major Products:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) acetate or elemental copper.
Substitution: Complexes with different ligands, such as copper(II) ammine complexes.
科学研究应用
Copper(II) acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and coupling reactions.
Biology: Employed in biochemical applications such as DNA extraction and as a staining agent in microscopy.
Medicine: Copper(II) complexes have been evaluated for their anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the production of pigments, as a mordant in dyeing processes, and in the manufacture of other copper compounds
作用机制
The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
相似化合物的比较
Copper(I) acetate: A related compound with copper in the +1 oxidation state.
Copper(II) sulfate: Another copper(II) compound with similar applications but different chemical properties.
Copper(II) chloride: Used in similar applications but has different solubility and reactivity.
Uniqueness: Copper(II) acetate is unique due to its specific crystal structure and solubility properties, which make it particularly useful in certain biochemical and industrial applications. Its ability to form stable complexes with various ligands also distinguishes it from other copper compounds .
属性
CAS 编号 |
39367-89-0 |
|---|---|
分子式 |
C25H37ClN2O |
分子量 |
417.0 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
InChI 键 |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


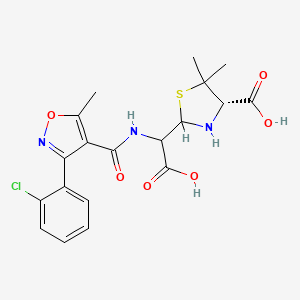
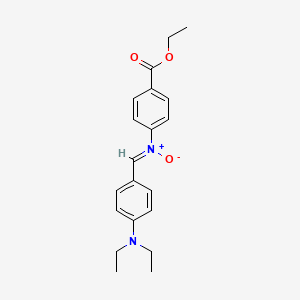
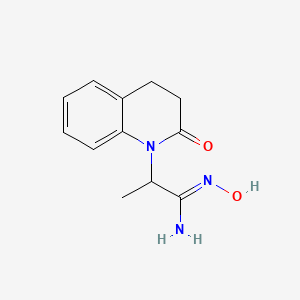
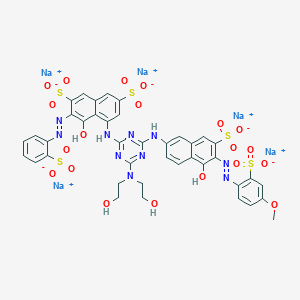
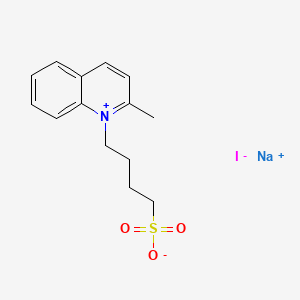

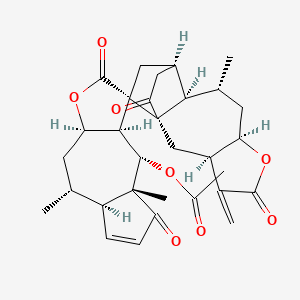
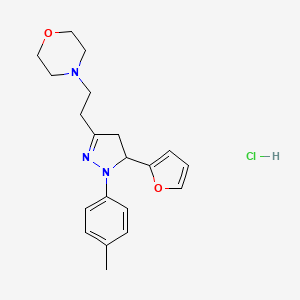

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
